Product packaging for 3H-Pyrrol-3-one(Cat. No.:CAS No. 38738-68-0)

3H-Pyrrol-3-one

Cat. No.: B14677218
CAS No.: 38738-68-0
M. Wt: 81.07 g/mol
InChI Key: INTJZENRAYCATA-UHFFFAOYSA-N
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Description

3H-Pyrrol-3-one is a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This compound serves as a key synthetic intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents . The pyrrole core is a fundamental structural component found in numerous biologically active molecules and natural products, making derivatives of this scaffold valuable for drug discovery programs . Researchers utilize this compound and its derivatives primarily in the synthesis of potential anticancer agents, given the well-documented activity of pyrrole-containing compounds against various molecular targets including protein kinases and HSP90 . Furthermore, its structural framework is employed in developing anti-inflammatory and antimicrobial compounds, as pyrrole derivatives have demonstrated promising activity in these areas . The electron-rich nature of the pyrrole system also makes it suitable for materials science applications, including the preparation of conductive polymers and advanced functional materials . In synthetic chemistry, this compound acts as a versatile precursor for the construction of fused heterocyclic systems, which are common scaffolds in many FDA-approved drugs and investigational compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3NO B14677218 3H-Pyrrol-3-one CAS No. 38738-68-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38738-68-0

Molecular Formula

C4H3NO

Molecular Weight

81.07 g/mol

IUPAC Name

pyrrol-3-one

InChI

InChI=1S/C4H3NO/c6-4-1-2-5-3-4/h1-3H

InChI Key

INTJZENRAYCATA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC1=O

Origin of Product

United States

Structural and Electronic Properties of 3h Pyrrol 3 One Systems

Tautomeric Equilibria and Isomerism of the Pyrrolone Ring (e.g., 3H-Pyrrol-3-one ↔ 1H-Pyrrol-3-ol)

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the factors governing this tautomeric balance. scilit.comnih.gov These calculations have demonstrated a general preference for the formation of the aromatized 1H-pyrrol-3-ol ring from this compound intermediates. mdpi.com The driving force behind this preference is often attributed to the gain in aromatic stabilization energy in the five-membered heterocyclic system upon conversion. mdpi.com The relative stability of these tautomers can be influenced by the nature and position of substituents on the pyrrole (B145914) ring. researchgate.net For instance, in some substituted pyrazole (B372694) systems, the presence of electron-donating or electron-withdrawing groups can shift the equilibrium towards one tautomer over the other. researchgate.net

Aromaticity and Stability Considerations within the this compound Framework

The concept of aromaticity is central to understanding the stability of the this compound system and its tautomers. While the 1H-pyrrol-3-ol form benefits from the aromaticity of the pyrrole ring, the this compound tautomer is considered non-aromatic. aakash.ac.inchim.it In fact, the 3H-pyrrole-3-thione ring, a sulfur analog, is formally considered a 4π anti-aromatic system, though extensive electron delocalization can impart stability. scispace.com

The high aromaticity of the 1H-pyrrole tautomer contributes to a significant activation energy for the isomerization from the less stable 2H-pyrrole and 3H-pyrrole forms. chim.it This inherent stability of the aromatic 1H-pyrrole structure is a key reason why its formation is often favored in reactions where tautomerization is possible. mdpi.com Conversely, protonation of the pyrrole nitrogen in the 1H-pyrrol-3-ol form would lead to a loss of aromaticity, explaining the low basicity of pyrroles compared to other amines. scispace.com The stability of different tautomers can also be significantly affected by solvent polarity, with more polar solvents tending to stabilize more polar tautomers. sci-hub.se

Computational and Theoretical Investigations of Electronic Structure

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of this compound and its derivatives. nih.govnih.gov The B3LYP hybrid functional is a commonly employed method in these studies. scilit.comnih.govmdpi.com DFT calculations have been successfully used to understand the molecular stability of synthesized compounds and to model the tautomeric equilibrium between this compound intermediates and their 1H-pyrrol-3-ol counterparts. scilit.comnih.gov

These computational approaches allow for the optimization of molecular geometries and the calculation of various electronic parameters. beilstein-journals.orgscielo.org.mxfrontiersin.org For instance, DFT has been used to determine the absolute configurations of chiral 1,2-dihydrochromeno[2,3-c]pyrrol-3-one derivatives by comparing experimental and computed electronic circular dichroism (ECD) spectra. researchgate.net Furthermore, DFT calculations have been crucial in rationalizing the stability of different isomers, such as the E and Z isomers of certain pyrrolone derivatives. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) of this compound Derivatives

Frontier Molecular Orbital (FMO) theory provides valuable insights into the reactivity and electronic properties of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy gap between the HOMO and LUMO is a key parameter that correlates with the chemical reactivity and kinetic stability of a molecule. mdpi.comirjweb.com A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. irjweb.com

For this compound systems and their derivatives, FMO analysis has been used to:

Understand molecular stability: Comparing the HOMO-LUMO gaps of the this compound and 1H-pyrrol-3-ol tautomers can provide a quantitative measure of their relative stability. mdpi.com

Explain reaction mechanisms: FMO theory has been employed to rationalize the formation of 1,2-dihydro-3H-pyrrol-3-ones in reactions involving cyclopropenones. scielo.br

Predict chemical reactivity: The HOMO and LUMO energy levels provide information about the molecule's ability to donate or accept electrons, which is crucial for predicting its behavior in chemical reactions. conicet.gov.arresearchgate.net

For example, a study on 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds and their 2,4-dihydro-3H-pyrrol-3-one intermediates revealed a decrease in the LUMO energy upon tautomeric conversion, driven by the aromatic stabilization of the five-membered ring. mdpi.com The distribution of these frontier orbitals often extends across the entire pyrrole/alkene structure, and electronic transitions between them are responsible for the observed UV-visible absorptions. sci-hub.se

Below is a table summarizing representative HOMO-LUMO data for a this compound intermediate and its corresponding 1H-pyrrol-3-ol tautomer.

Compound/IntermediateHOMO Energy (Hartree)LUMO Energy (Hartree)HOMO-LUMO Gap (Hartree)
Intermediate 5a (this compound type)--0.19893
Compound 1a (1H-pyrrol-3-ol type)--0.14731

Data sourced from a computational study on 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds. mdpi.com

Ground State Dipole Moment and Vertical Ionization Energy Calculations for this compound Analogs

Analysis of Intermolecular Hydrogen Bonding Interactions involving this compound

The this compound molecule possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites, making it capable of participating in intermolecular hydrogen bonding. researchgate.net These interactions play a crucial role in the structure and properties of materials containing this moiety. uni-regensburg.de

A theoretical study investigated the intermolecular hydrogen bonding between this compound, acting as a Lewis base, and hydrogen halides (HF, HCl, HBr, HI) as Lewis acids. researchgate.net This study explored the competition between the formation of H...O and H...N hydrogen bonds. Such interactions can be adequately described and classified using the Quantum Theory of Atoms in Molecules (QTAIM) by analyzing the topological properties of the electron density. researchgate.net

Hydrogen bonding is a special type of dipole-dipole attraction that is generally stronger than ordinary dipole-dipole forces. libretexts.org It can occur between similar or different molecules as long as there are hydrogen bond donors and acceptors in suitable positions to interact. libretexts.org In the solid state, these interactions can lead to the formation of specific motifs, such as cyclic dimers. mdpi.com

Molecular Electrostatic Potential (MEP) Studies on this compound Derivatives

Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to understand the electronic distribution within a molecule. It provides a visual representation of the charge distribution, allowing for the prediction of how a molecule will interact with other chemical species. The MEP map is a color-coded diagram where different colors signify varying levels of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potential, respectively. This analysis is instrumental in elucidating the reactive behavior of molecules.

Detailed Research Findings

Recent computational studies on a series of novel this compound derivatives have utilized Density Functional Theory (DFT) to investigate their structural and electronic properties. sci-hub.se Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set has been employed to perform MEP analysis on these compounds. sci-hub.seresearchgate.net These theoretical calculations are vital for understanding the reactivity and potential interaction sites of these molecules. nih.gov

The MEP analysis of this compound derivatives reveals a distinct distribution of electrostatic potential across the molecular surface. The regions around the oxygen atoms of the carbonyl groups consistently exhibit the most negative potential, highlighted in red on the MEP maps. This concentration of negative charge signifies that these oxygen atoms are the primary sites for electrophilic attack. Conversely, the areas around the hydrogen atoms, particularly those attached to the pyrrole ring or substituent groups, show a positive potential (blue regions), marking them as likely sites for nucleophilic interactions. mdpi.comlupinepublishers.com

For instance, in a series of synthesized N-substituted pyrrole-3-one derivatives (designated as Ata1-9), MEP analysis was conducted to complement experimental findings. sci-hub.se The study aimed to understand how different aromatic amine substituents on the nitrogen atom influence the electronic properties and reactivity of the pyrrol-3-one core. sci-hub.se The MEP surfaces for these derivatives consistently identified the carbonyl oxygen as the most electron-rich region. This finding is critical for predicting the compounds' behavior in chemical reactions and their potential binding interactions with biological targets. researchgate.net

Interactive Data Tables

The following tables summarize the typical findings from MEP studies on this compound derivatives, illustrating the distribution of electrostatic potential and identifying the key reactive sites.

Table 1: Molecular Electrostatic Potential (MEP) Color Coding and Interpretation

Color RegionPotential RangeInterpretation
RedMost NegativeHigh electron density; site for electrophilic attack
YellowSlightly NegativeModerate electron density
GreenNeutralZero potential; non-polar regions
BluePositiveLow electron density; site for nucleophilic attack

Table 2: Predicted Reactive Sites in this compound Derivatives from MEP Analysis

Molecular RegionPredicted PotentialType of Reactive Site
Carbonyl Oxygen AtomNegative (Red)Electrophilic Attack Site
Pyrrole Ring NitrogenSlightly Negative (Yellow/Green)Potential for H-bonding
Pyrrole Ring HydrogensPositive (Blue)Nucleophilic Attack Site
Substituent Group HydrogensPositive (Blue)Nucleophilic Attack Site

These tables are generated based on the general principles and specific findings reported in computational studies of pyrrole derivatives. sci-hub.semdpi.comlupinepublishers.com The exact potential values can vary depending on the specific substituents attached to the core this compound structure.

Advanced Spectroscopic Characterization and Structural Elucidation of 3h Pyrrol 3 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3H-Pyrrol-3-one Structures

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of this compound compounds, offering profound insights into their molecular architecture. researchgate.netsci-hub.se

One-Dimensional (1D) NMR Techniques (¹H, ¹³C)

One-dimensional (1D) NMR techniques, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental in determining the basic structure of this compound derivatives. researchgate.netsci-hub.se In the ¹H NMR spectrum of a 1,2-dihydro-3H-pyrrol-3-one, the proton at position 4 (H4) of the pyrrolone ring typically appears as a characteristic singlet. researchgate.net For instance, in 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, this singlet is observed, while the methyl group protons also present as a singlet around 1.59 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information. The carbonyl group (C=O) at position 3 exhibits a characteristic signal at a low field, for example, at 201.8 ppm in the aforementioned compound. researchgate.net The carbon atoms of the pyrrolone ring, C2, C4, and C5, show signals at approximately 75.7, 99.1, and 167.3 ppm, respectively. researchgate.net The chemical shifts can be influenced by the presence of various substituents on the pyrrole (B145914) ring. rsc.org For example, in 1-t-butyl-1H-pyrrol-3(2H)-one, the carbon at the 2-position appears at 54.19 ppm, the carbonyl carbon at 199.76 ppm, the C4 at 99.13 ppm, and the C5 at 162.58 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

CompoundSolvent¹H NMR Signals (δ, ppm)¹³C NMR Signals (δ, ppm)
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one researchgate.netNot SpecifiedH4 (singlet), Me (singlet, 1.59)C2 (75.7), C4 (99.1), C5 (167.3), C=O (201.8)
1-t-butyl-1H-pyrrol-3(2H)-one rsc.orgNot Specified2-H (3.70), 4-H (5.09), 5-H (7.93)C2 (54.19), C3 (199.76), C4 (99.13), C5 (162.58)
3,3-Dimethyl-2-phenyl-3Н-pyrrole arkat-usa.orgCDCl₃H-4 (6.42, d), H-5 (7.70, d), Ph (7.43-7.45, m; 8.00-8.02, m)Not fully specified

This table is for illustrative purposes and specific values can vary based on substituents and solvent.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C signals and for determining the connectivity and spatial relationships within the molecule. researchgate.netsci-hub.se

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com It is instrumental in identifying adjacent protons in the pyrrolone ring and its substituents. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms. emerypharma.com This is crucial for assigning the carbon signals based on the already assigned proton signals. researchgate.netmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to identify protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly useful for determining the stereochemistry and conformation of the molecule. For instance, in 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, NOESY shows cross-peaks between the methyl protons at C2 and the ortho-protons of the phenyl group at the same position, confirming their spatial proximity. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound compounds. nanografi.comsu.se These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes. nanografi.com

In the context of 3H-pyrrol-3-ones, IR spectroscopy is particularly useful for identifying the strong absorption band of the carbonyl (C=O) group. researchgate.net This band typically appears in the region of 1700-1750 cm⁻¹. For example, the IR spectrum of 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one shows a characteristic C=O stretching vibration. researchgate.net The absence of a strong band around 2240 cm⁻¹, which would indicate a C≡C triple bond from the starting material, confirms the successful cyclization to the pyrrolone. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. nanografi.com While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. georgetown.edu This means that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, symmetric stretching vibrations often produce strong Raman signals.

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives

Functional GroupTypical Wavenumber (cm⁻¹)Spectroscopic TechniqueReference
C=O Stretch~1700IR vulcanchem.com
C=C Stretch~1567IR arkat-usa.org
C-H Stretch (Aromatic/Olefinic)3058IR arkat-usa.org
C-H Stretch (Aliphatic)2871-2967IR arkat-usa.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. alevelchemistry.co.uk High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high accuracy, often to several decimal places. measurlabs.com This precision allows for the determination of the elemental composition of the molecule, which is a significant advantage in confirming the identity of a newly synthesized compound. measurlabs.com

For this compound derivatives, HRMS is frequently used to confirm the molecular formula. sci-hub.se For example, for a novel pyrrole-3-one derivative with the formula C₂₄H₂₄N₂O₈, the calculated mass to charge ratio (m/z) for the [M+H]⁺ ion was 469.156, and the experimentally found value was 469.161, confirming the proposed structure. sci-hub.se

Different ionization techniques can be employed in mass spectrometry. Electrospray ionization (ESI) is a "soft" ionization method that often results in a prominent molecular ion peak with minimal fragmentation, which is useful for determining the molecular weight. alevelchemistry.co.uk This has been used in the analysis of this compound related compounds, showing the [M+H]⁺ ion. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. bioglobax.comlibretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λ_max) is related to the energy gap between these orbitals.

For this compound compounds, the presence of conjugated π systems, which include the C=C and C=O double bonds, gives rise to characteristic UV-Vis absorption bands. libretexts.org The electronic transitions in these systems are typically π → π* and n → π* transitions. libretexts.org The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, while the n → π* transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. libretexts.org Generally, n → π* transitions are of lower energy and occur at longer wavelengths compared to π → π* transitions. libretexts.org

The position of the λ_max can be influenced by the substituents on the pyrrolone ring and the solvent used. The study of these electronic transitions can provide insights into the electronic structure and conjugation within the this compound system.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound, this technique provides invaluable insights into their molecular architecture, confirming constitutional isomers, elucidating stereochemistry, and revealing the nuances of intermolecular interactions that govern their solid-state packing. The data derived from single-crystal X-ray diffraction analysis, including precise bond lengths, bond angles, and torsion angles, are crucial for validating synthetic outcomes and understanding the structural basis of a compound's properties.

Detailed research findings have demonstrated the power of X-ray crystallography in characterizing a variety of this compound derivatives. For instance, the structure of (4Z)-4-Benzylidene-2,2-dimethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrrol-3-one 1-oxide was unequivocally proven by this method. mathnet.ru The analysis provided precise unit cell dimensions and confirmed the molecular geometry. mathnet.ru Similarly, the technique was essential in confirming the structure of a methoxylated 1,2-dihydro-3H-pyrrol-3-one, which served as a key intermediate in the total synthesis of the marine alkaloid discoipyrrole C. nih.gov

X-ray diffraction is also pivotal in resolving stereochemical questions. In the case of marine fungal metabolites, such as 5,6,7,7a-tetrahydro-2-hydroxy-1-(p-hydroxyphenyl)-3H-pyrrolizin-3-one, X-ray analysis confirmed the absolute configuration at the chiral center as (7aS). vulcanchem.com Furthermore, studies on complex fused ring systems, like spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one compounds, have utilized X-ray crystallography to understand how substituents orient themselves within protein binding pockets, revealing crucial hydrogen bond interactions that explain their biological activity. acs.org

The planarity of the pyrrole ring system is another structural feature that has been investigated. An analysis of a carbonyl-substituted pyrrole ring in a complex conjugate of isoindolinone and isobenzofuran (B1246724) showed that the pyrrolone ring's planarity can be significantly distorted. researchgate.net Such deviations from planarity, determined by crystallographic analysis, are critical for a comprehensive understanding of the molecule's conformational dynamics and potential reactivity.

In some cases, X-ray crystallography helps to characterize unexpected reaction products. The cyclization of certain enamino malonates has been shown to produce ethoxy-substituted pyrroles, with the structure of 1-Acetyl-4-ethoxy-5-ethylpyrrole-3-carboxylate being confirmed by X-ray analysis. hud.ac.uk Another study detailed the formation of non-aromatic pyrroles, where the final proof of the structure for key intermediates was established through X-ray data analysis. mdpi.com

The solid-state packing of these molecules is often dictated by intermolecular hydrogen bonding. In many heterocyclic structures related to 3H-pyrrol-3-ones, such as substituted 3-methylidene-1H-indol-2(3H)-ones, the expected intermolecular hydrogen bonds between N-H and C=O groups are a dominant feature in the crystal lattice. nih.gov

The crystallographic data for several this compound derivatives are summarized below, illustrating the precise structural information that can be obtained.

Table 1: Crystallographic Data for Selected this compound Derivatives

Compound Name Molecular Formula Crystal System Space Group Unit Cell Parameters
(4Z)-4-Benzylidene-2,2-dimethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrrol-3-one 1-oxide mathnet.ru C₁₄H₁₂F₃NO₂ Monoclinic P2₁/n a = 11.8660 Å, b = 8.5615 Å, c = 13.2120 Å, β = 99.5340°

These detailed crystallographic studies are fundamental to the chemistry of 3H-pyrrol-3-ones, providing a solid structural foundation for further research and application.

Synthetic Methodologies for 3h Pyrrol 3 One and Its Derivatives

Ring Construction Strategies for the 3H-Pyrrol-3-one Nucleus

The formation of the five-membered pyrrolone ring is the central challenge in synthesizing this compound and its derivatives. Chemists have developed a range of methods that build the heterocyclic core through different bond-forming strategies, each offering unique advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclization Reactions to Form this compound

Cyclization reactions, where a linear precursor is induced to form a cyclic structure, represent a fundamental and widely used approach for synthesizing the this compound nucleus. These methods can be broadly categorized based on the nature of the bond-forming event.

A highly effective and atom-economical method for constructing 1,2,5-trisubstituted 1,2-dihydro-3H-pyrrol-3-ones involves the base-catalyzed intramolecular cyclization of α-aminoacetylenic ketones. researchgate.netresearchgate.net This strategy begins with the synthesis of the aminoacetylenic ketone precursors, typically achieved through a palladium/copper-catalyzed cross-coupling of propargylamines with acyl chlorides. researchgate.netmdpi.com The subsequent treatment of these ketones with a base, such as potassium hydroxide (B78521) (KOH) or diethylamine (B46881) (Et2NH), triggers the cyclization process. researchgate.netcolab.ws

The reaction proceeds under mild conditions, often in an aqueous ethanol (B145695) solution at temperatures ranging from 40–55 °C. researchgate.netmdpi.com The mechanism involves the addition of a water molecule or the amine base to the alkyne's triple bond. colab.ws In the case of KOH catalysis, water addition leads to an enol intermediate, which rearranges to a 1,3-diketone. colab.ws Subsequent intramolecular attack by the nitrogen atom on a carbonyl group, followed by dehydration, yields the final this compound product. colab.ws This method allows for the introduction of a wide variety of aryl, heteroaromatic, and condensed aromatic substituents at the 1, 2, and 5 positions of the pyrrolone ring with good to excellent yields. researchgate.netresearchgate.net For instance, 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one was synthesized in a 75% yield via this base-catalyzed cyclization. mdpi.comresearchgate.net The synthesis can also be performed in a one-pot fashion, where the propargylamine (B41283) is consecutively treated with the acyl chloride and then the base without isolating the intermediate ketone. researchgate.netcolab.ws

A related approach is the thermal cyclization of acetylenic enamines, which are generated in situ from enynones and primary amines. This transition-metal-free method provides regioselective access to 2-(trimethylsilylmethylene)pyrrol-3-ones in high yields. nih.gov

Table 1: Examples of Intramolecular Cyclization for this compound Synthesis

Starting MaterialBase/ConditionsProductYieldReference
4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-oneKOH, EtOH, 40-45 °C, 8 h1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one75% mdpi.com
α-(het)arylaminoacetylenic ketonesKOH or Et₂NH, aq. EtOH, 40-55 °C1,2,5-tri(het)aryl-1,2-dihydro-3H-pyrrol-3-onesup to 93% researchgate.net
Acetylenic enamines (from enynones and primary amines)Thermal, diphenyl ether, 1-2 h4-aryl-2-(trimethylsilylmethylene)-1,2-dihydro-3H-pyrrol-3-onesGood to Excellent nih.gov

Cyclocondensation reactions, which involve the joining of two or more molecules with the elimination of a small molecule like water, are a cornerstone of heterocyclic synthesis. The Paal-Knorr reaction, a classic method for synthesizing 1H-pyrroles from 1,4-diketones and ammonia (B1221849) or primary amines, has been adapted for the preparation of 3H-pyrroles. chim.it When 2,2-disubstituted 1,4-diketones are used as substrates with ammonia, various 3H-pyrroles, including those with ester and nitrile groups, can be obtained. chim.it The reaction is believed to proceed through the formation and subsequent dehydration of isomeric hydroxypyrroline intermediates. chim.it

Other cyclocondensation strategies have been employed to create fused pyrrolone systems. For example, novel pyrrole-2,3-dione compounds have been synthesized through the cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with asymmetric dialkylurea derivatives, achieving yields between 47-68%. acgpubs.org Similarly, chromeno[3,4-b]pyrrol-4(3H)-ones are accessible via the cyclocondensation of 1,3-bis(trimethylsilyloxy)buta-1,3-dienes with 4-chloro-3-nitrocoumarin. researchgate.net Another relevant method is the [4+2] cyclocondensation of ketoesters with hydrazine (B178648) hydrochloride to furnish pyrrolo[3,4-d]pyridazin-1-ones. scielo.br

Cascade (or domino) reactions, where a series of intramolecular transformations occur in a single synthetic operation under the same reaction conditions, offer a highly efficient route to complex molecules. rsc.org These processes are valued for their step- and atom-economy. Several cascade reactions have been developed to construct the pyrrolone core or related fused systems.

A gold-catalyzed cascade involving hydroamination and cyclization of α-amino ketones with alkynes produces substituted pyrroles. organic-chemistry.org Another approach involves a four-component reaction between diethyl acetylenedicarboxylate (B1228247) (DEAD), aromatic amines, and phenylglyoxal (B86788) monohydrate, promoted by molecular iodine, to yield dihydro-1H-pyrrol derivatives. mdpi.com The proposed mechanism for this reaction involves the formation of an imine intermediate, followed by an iodine-induced Mannich reaction and subsequent intramolecular cyclization. mdpi.com Rhodium-catalyzed domino reactions have also been reported to construct complex heterocyclic scaffolds containing a pyrrolone-like moiety, such as a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates to give furo[3,4-c]pyridine-1,4-diones. rsc.org

Cyclocondensation Approaches

Multicomponent Reactions (MCRs) for this compound Synthesis

Multicomponent reactions (MCRs), in which three or more starting materials are combined in a one-pot procedure to form a product containing structural elements from all reactants, are powerful tools for rapidly building molecular complexity. researchgate.netnih.gov Several MCRs have been designed to synthesize the this compound scaffold or its tautomeric 1H-pyrrol-3-ol form.

A notable example is a one-pot, three-component, base-mediated reaction that synthesizes substituted exocyclic 1H-pyrrol-3(2H)-ones from readily available amino acid esters, aldehydes, and terminal alkynes. researchgate.net The reaction proceeds via the formation of an imine, followed by the nucleophilic addition of the alkyne to create a propargylamine precursor. A base then mediates the conversion of this precursor into a 1-azadiene, which undergoes an in situ [3+2] cycloaddition with a ketene (B1206846), ultimately yielding the pyrrolone product. researchgate.net

Another three-component synthesis produces 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds, which exist in tautomeric equilibrium with 3H-pyrrol-3-ones. mdpi.com This solvent-free method involves heating equimolar mixtures of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and potassium hydroxide. The reaction proceeds through the formation of an enamine intermediate, followed by a 5-exo-trig intramolecular cyclization. mdpi.com

Table 2: Overview of Multicomponent Reactions for Pyrrolone Synthesis

Number of ComponentsReactantsKey FeaturesProduct TypeReference
ThreeAmino acid esters, aldehydes, terminal alkynesBase-mediated, proceeds via 1-azadiene and [3+2] cycloaddition1H-Pyrrol-3(2H)-ones researchgate.net
ThreeAlkyl 2-aminoesters, 1,3-dicarbonyl compoundsSolvent-free, KOH catalyst, 5-exo-trig cyclization1H-Pyrrol-3-ol / this compound tautomers mdpi.com
Three2-Oxo-2H-chromene-3-carbaldehydes, isocyanides, anilinesOne-pot, intramolecular Michael cyclizationChromeno[4,3-b]pyrrol-4(1H)-ones nih.gov
FourDiethyl acetylenedicarboxylate, aromatic amines, phenylglyoxal monohydrateIodine-promoted cascade, Mannich reaction/cyclizationDihydro-1H-pyrrol derivatives mdpi.com

[3+2] Cycloaddition Reactions in Pyrrolone Synthesis

[3+2] Cycloaddition reactions, a type of pericyclic reaction involving a three-atom component and a two-atom component, are a powerful method for constructing five-membered rings. This strategy has been widely applied to the synthesis of pyrroles and their derivatives, including pyrrolones. rsc.org

The Van Leusen pyrrole (B145914) synthesis is a classic example that utilizes tosylmethyl isocyanide (TosMIC) as a C-N-C synthon, which undergoes a [3+2] cycloaddition with electron-deficient alkenes under basic conditions. nih.gov This approach has been adapted to synthesize various pyrrole-fused systems. nih.gov

More recent developments include photocatalytic [3+2] annulation strategies. One such method employs N-aryl glycinates and 2-benzylidenemalononitrile partners under visible light irradiation to construct polysubstituted pyrroles. rsc.org This reaction proceeds under mild, redox-neutral conditions. rsc.org Another strategy involves the 1,3-dipolar cycloaddition of azomethine ylides, generated from tertiary amines via a metal photosensitizer, with various dipolarophiles. rsc.org

Copper-catalyzed (3+2) cycloaddition of 2H-azirines with enols has also been developed as a route to various fused pyrroline (B1223166) systems, such as pyrrolo[3,2-c]quinolones. mdpi.com This reaction proceeds via the cleavage of the N1-C2 bond of the azirine ring. mdpi.com Furthermore, a base-mediated multicomponent reaction that culminates in a [3+2] cycloaddition between a 1-azadiene and an in situ-generated ketene provides direct access to 1H-pyrrol-3(2H)-ones. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the efficient construction of the this compound core, offering pathways that are often characterized by high yields and selectivity. Both transition metal-based and metal-free catalytic systems have been successfully employed.

Transition Metal-Catalyzed Reactions (e.g., Pd/Cu Catalysis)

Palladium and copper co-catalyzed reactions are prominent in the synthesis of highly substituted 1,2-dihydro-3H-pyrrol-3-ones. A key strategy involves the cross-coupling of propargylamines with aromatic or heteroaromatic acyl chlorides. researchgate.netmdpi.com This reaction, typically catalyzed by a PdCl2/CuI/Ph3P system, first yields α-aryl(hetaryl)aminoacetylenic ketones. researchgate.netmdpi.com Subsequent base-catalyzed intramolecular cyclization of these intermediates, using bases like potassium hydroxide (KOH) or diethylamine (Et2NH), affords the desired 1,2,5-triaryl(hetaryl)-1,2-dihydro-3H-pyrrol-3-ones in high yields. researchgate.netmdpi.comresearchgate.net This method allows for the versatile introduction of various substituents at the 1, 2, and 5 positions of the pyrrolone ring and can be performed as a one-pot synthesis. researchgate.netcolab.ws

Another palladium-catalyzed approach involves the dearomative spirocyclization of trisubstituted pyrroles containing an ynone functionality. chim.it This transformation leads to the formation of 3H-pyrroles in high yields. chim.it The proposed mechanism involves either the coordination of a Pd(0) complex to the alkyne followed by spirocyclization or an initial oxidative addition of an aryl iodide to the Pd(0) catalyst. chim.it

The following table summarizes representative examples of transition metal-catalyzed synthesis of this compound derivatives.

Catalyst SystemReactantsProductYield (%)Reference
PdCl2/CuI/Ph3P, then KOH/EtOHPropargylamines, Aromatic acyl chlorides1,2,5-Triaryl-1,2-dihydro-3H-pyrrol-3-onesup to 93% researchgate.net
PdCl2/CuI/Ph3P, then KOH/EtOH4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one75% mdpi.com
Pd(PPh3)4Trisubstituted pyrroles with ynone functionalitySpiro-3H-pyrrolesHigh chim.it

Metal-Free Synthetic Protocols

In an effort to develop more sustainable synthetic methods, several metal-free protocols for the synthesis of 3H-pyrrol-3-ones have been established. One notable method is the thermal cyclization of acetylenic enamines. These enamines, generated in situ from readily available enynones and primary amines, undergo cyclization in a high-boiling solvent like diphenyl ether to produce 4-aryl-2-(trimethylsilylmethylene)-1,2-dihydro-3H-pyrrol-3-ones in good to excellent yields. figshare.comnih.govacs.org This reaction is characterized by its versatility, high regioselectivity, and simple workup procedure. nih.govacs.org

Another significant metal-free approach is the reaction of ketoximes with acetylene (B1199291) in a superbasic KOH/DMSO system. arkat-usa.org This method provides access to 3,3-dialkylsubstituted 3H-pyrroles, which are unable to isomerize to the aromatic 1H-pyrrole form. arkat-usa.org Initially requiring high pressure, this procedure has been modified to work under atmospheric pressure, making it safer and more accessible for standard laboratory use. arkat-usa.org The reaction proceeds through the formation of an O-vinyl ketoxime, followed by a researchgate.netresearchgate.net-sigmatropic shift, cyclization, and dehydration. arkat-usa.org

Alternative and Novel Synthetic Routes to this compound

Beyond traditional catalytic methods, a range of alternative and novel synthetic routes have been explored to access the this compound scaffold, often utilizing specific precursors or unconventional reaction conditions.

Synthesis from Specific Precursors (e.g., Furan-3-one Derivatives, Ketoximes, Acetylene, Sulfoxides)

Furan-3-one Derivatives: 1-Substituted 2,3-dihydro-1H-pyrrol-3-ones can be synthesized from furan-3-one derivatives. For instance, methyl (Z)-[2,3-dihydro-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-3-oxofuran-2-ylidene]acetate reacts with primary amines to yield the corresponding pyrrol-3-ones. researchgate.net In a different approach, the reaction of 8-amino-3-aryl-1-imino-4-methyl-6-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitriles with acetic anhydride (B1165640) in pyridine (B92270) leads to the formation of 5-amino-2-morpholin-4-yl-3-(1-aryl-1-oxopropan-2-yl)-3H-pyrrole-3,4-dicarbonitriles through the opening of the furan (B31954) ring. researchgate.net Furanone derivatives can also be converted to pyrrolone derivatives by reacting them with ammonia gas or primary amines. nih.gov

Ketoximes and Acetylene: As previously mentioned, the reaction between ketoximes possessing only one α-C-H bond and acetylene in a superbasic medium (KOH/DMSO) is a direct route to 3,3-disubstituted 3H-pyrroles. arkat-usa.orgresearchgate.netmathnet.ru This reaction has been a key development in making these nonaromatic pyrroles more readily available. arkat-usa.org The process can be performed under atmospheric pressure, significantly improving its safety and practicality. arkat-usa.orgmathnet.ru

Sulfoxides: A general pyrrole synthesis utilizing unsaturated sulfoxides has been developed. The process starts with a Michael addition of a keto ester to phenyl vinyl sulfoxide, followed by a Pummerer rearrangement to form a cyclic dihydrofuran intermediate. psu.edursc.org This intermediate, considered a latent 1,4-dicarbonyl compound, is then treated with a mercury(II) salt to induce carbon-sulfur bond cleavage. psu.edursc.org Subsequent reaction with an ammonium (B1175870) salt or a primary amine leads to the formation of substituted pyrroles. psu.edursc.org

Microwave-Assisted Synthesis of this compound Analogs

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyrrole derivatives. cem.commdpi.comarabjchem.org For instance, the Paal-Knorr condensation of 1,4-diketones with primary amines to form N-substituted pyrroles can be dramatically accelerated using microwave heating, with reaction times dropping from hours to minutes. cem.com Microwave-assisted synthesis has also been employed to produce pyrrolidinone derivatives and other pyrrole-based compounds, demonstrating its efficiency and potential for greener synthetic protocols. mdpi.comscispace.com

The following table provides examples of microwave-assisted synthesis of pyrrole derivatives, highlighting the significant reduction in reaction time.

ReactionConventional Method (Time)Microwave Method (Time)Yield (%) (Microwave)Reference
N'-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide synthesisNot specified3 min81% arabjchem.org
2-Propyl-N′-(pyridine-3-ylmethylene) quinoline-4-carbohydrazide (B1304848) synthesisNot specified1.5 min96% arabjchem.org
Pyrrole-based hydrazide synthesis96 hNot specified87-94% mdpi.com

Solvent-Free Methodologies for Pyrrolone Formation

Solvent-free reactions are a cornerstone of green chemistry, minimizing waste and often simplifying purification processes. A three-component, solvent-free synthesis has been developed for 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds, which exist in tautomeric equilibrium with this compound intermediates. scilit.comnih.gov This method involves heating equimolar mixtures of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and a catalytic amount of potassium hydroxide. scilit.comnih.gov The desired products are obtained in moderate to good yields. scilit.comnih.gov

Another example of a solvent-free approach is the reaction of ketoximes with acetylene in the KOH/DMSO system, which can be performed without an additional non-polar co-solvent, simplifying the protocol. arkat-usa.org

Reactivity and Mechanistic Studies of 3h Pyrrol 3 One Systems

Reaction Pathways and Mechanisms for 3H-Pyrrol-3-one Transformations

The reactivity of the this compound system is governed by the interplay of its constituent functional groups. The presence of a ketone, an imine, and an enamine-like moiety within the five-membered ring allows for a range of reactions with both nucleophiles and electrophiles.

Nucleophilic and Electrophilic Reactivity of this compound

The this compound ring system possesses both nucleophilic and electrophilic centers, leading to a diverse range of possible reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the ring, increasing the electron density and making the ring more nucleophilic and susceptible to electrophilic attack compared to benzene. pearson.com This enhanced reactivity allows for electrophilic substitution reactions to occur under mild conditions. pearson.com

The preferred site for electrophilic substitution in pyrrole (B145914) systems is typically the C2 position, adjacent to the nitrogen atom. pearson.comsrtmun.ac.in This preference is attributed to the greater stabilization of the resulting carbocation intermediate through resonance. pearson.comsrtmun.ac.in However, the reactivity of 3H-pyrrol-3-ones can be influenced by the substituents present on the ring.

Conversely, the carbonyl group at the C3 position acts as an electrophilic site, susceptible to attack by nucleophiles. The amino group at position 5 can enhance nucleophilic reactivity at other positions. vulcanchem.com For instance, the reaction of γ-amino α,β-ynones with secondary phosphine (B1218219) sulfides leads to the formation of 1,2-dihydro-3H-pyrrole-3-thiones, where the P=S group acts as a nucleophile attacking the electrophilic triple bond. researchgate.net

Rearrangement Reactions involving this compound Intermediates

This compound intermediates are implicated in various rearrangement reactions. One notable example is the unexpected rearrangement of 3-(ferrocenylmethoxy)-2-sulfanyl-1H-pyrroles into 2-(ferrocenylmethyl)-2-sulfanyl-1,2-dihydro-3H-pyrrol-3-ones. researchgate.net This transformation is believed to proceed through a formal vulcanchem.comresearchgate.net-O-to-C rearrangement, which can be induced by acid or heat. researchgate.net

Another instance involves the synthesis of 1H-pyrrol-3(2H)-ones from 2,3-diketoesters, which proceeds through a key this compound intermediate that undergoes a benzilic acid-type rearrangement. nih.gov Additionally, in certain reactions, this compound systems can undergo rearrangements to form more stable aromatic 1H-pyrrol-3-ol structures. nih.gov Theoretical calculations using DFT-B3LYP have been employed to understand the tautomeric equilibrium between this compound and 1H-pyrrol-3-ol. nih.gov

Sulfur/Oxygen Exchange Phenomena in Pyrrolone Chemistry

An interesting and unusual reactivity pattern observed in pyrrolone chemistry is the sulfur/oxygen exchange between certain reagents and the pyrrolone core. A significant example is the reaction of γ-amino α,β-ynones with secondary phosphine sulfides. researchgate.net Instead of the expected addition/cyclization products, this reaction yields 1,2-dihydro-3H-pyrrole-3-thiones and secondary phosphine oxides. The mechanism involves a direct sulfur/oxygen exchange between the P=S and C=O functionalities. researchgate.net This represents a rare case where the P=S group successfully competes with the P-H moiety as a nucleophile for an electrophilic triple bond. researchgate.net

Stereoselective Transformations involving this compound Derivatives

The multifunctional nature of 3H-pyrrol-3-ones makes them valuable chiral synthons for the preparation of various bioactive compounds. orientjchem.org They can participate in several stereoselective transformations, including conjugate additions and cycloadditions. orientjchem.org

Conjugate Additions

The α,β-unsaturated ketone moiety within the this compound ring system is an excellent Michael acceptor, readily undergoing conjugate additions. These reactions have been exploited for the stereoselective synthesis of various complex molecules. For example, the conjugate addition of 1,3-dicarbonyl compounds to nitroalkenes, a key step in the synthesis of the endothelin-A antagonist ABT-546, can be catalyzed by chiral bis(oxazoline)-Mg(OTf)₂ complexes to afford the product with high enantioselectivity. acs.org Similarly, chiral Ni(OAc)₂-diamine complexes have been shown to catalyze the diastereo- and enantioselective conjugate addition of 3-substituted oxindoles to nitroolefins, yielding products with two vicinal stereocenters in high yields and selectivities. acs.org

The stereochemical outcome of these conjugate additions can be influenced by various factors, including the catalyst, solvent, and the nature of the substituents on both the this compound derivative and the nucleophile.

Cycloadditions

This compound derivatives can also participate in cycloaddition reactions, acting as dienophiles or dipolarophiles to construct more complex heterocyclic systems with high stereocontrol. orientjchem.org For instance, they have been utilized in [3+2] cycloaddition reactions with azomethine ylides to generate spirocyclic oxindoles. rsc.orgmdpi.com These reactions often proceed with high stereoselectivity, allowing for the construction of multiple stereocenters in a single step.

Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to elucidate the mechanism and stereoselectivity of these cycloadditions. mdpi.com These studies have shown that the high polar character of the reaction and the electronic structure of the reactants contribute to the low activation energies and high stereoselectivity observed. mdpi.com Trienamine-catalyzed stereoselective cycloadditions have also been employed to construct chiral fused-ring systems. rsc.org

Reaction Type Reactants Product Key Features
Nucleophilic Attackγ-amino α,β-ynones, secondary phosphine sulfides1,2-dihydro-3H-pyrrole-3-thionesSulfur/oxygen exchange between P=S and C=O. researchgate.net
Electrophilic SubstitutionPyrrole, mild electrophiles2-substituted pyrroleOccurs readily due to electron-rich nature of the ring. pearson.com
Rearrangement3-(ferrocenylmethoxy)-2-sulfanyl-1H-pyrroles2-(ferrocenylmethyl)-2-sulfanyl-1,2-dihydro-3H-pyrrol-3-onesFormal vulcanchem.comresearchgate.net-O-to-C rearrangement. researchgate.net
Conjugate Addition3-substituted oxindoles, nitroolefins3,3-disubstituted oxindolesCatalyzed by chiral Ni(OAc)₂-diamine complexes. acs.org
[3+2] CycloadditionThis compound derivatives, azomethine ylidesSpirocyclic oxindolesHigh stereoselectivity in constructing multiple stereocenters. rsc.orgmdpi.com

Influence of Substituent Effects on the Reactivity of this compound

Detailed mechanistic studies and synthetic explorations have revealed that both the electronic and steric characteristics of substituents play a critical role in the reactions of this compound precursors and analogues. For instance, in the synthesis of 1,2,5-trisubstituted-1,2-dihydro-3H-pyrrol-3-ones, the process involves the cyclization of α-aryl(hetaryl)aminoacetylenic ketones, a reaction whose efficiency is dependent on the attached groups. researchgate.net

Electronic Effects

The electronic properties of substituents exert a profound influence on reaction pathways and yields. Electron-donating groups (EDGs) can increase the nucleophilicity of the ring, while electron-withdrawing groups (EWGs) can enhance its electrophilicity at certain positions.

Research on the formation of related 1H-pyrrol-3(2H)-one skeletons from indolizinone cycloadducts has shown that the electronic nature of substituents on an aryl ring can direct the reaction towards a specific pathway. researchgate.net In this study, it was observed that electron-donating groups on the C3-aryl ring preferentially promoted the formation of an azatricycle over the 1H-pyrrol-3(2H)-one. researchgate.net This suggests that increased electron density can favor certain pericyclic reaction modes.

In the context of multicomponent reactions to form pyrrolone derivatives, the electronic nature of substituents on aromatic aldehydes was also explored. It was found that aldehydes bearing either electron-donating or electron-withdrawing groups provided comparable products in high yields, indicating that for some synthetic routes, the reaction is robust and less sensitive to the electronic character of the substituent. researchgate.net However, in other systems, such as the asymmetric Henry reaction of 1H-pyrrole-2,3-diones, the electronic nature and position of substituents on the phenyl ring of the substrate influenced both the yield and the enantiomeric excess of the resulting products. beilstein-journals.org

Steric Effects

Steric hindrance arising from bulky substituents can significantly impact the reactivity of the this compound system by impeding the approach of reagents. This effect is clearly demonstrated in the synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones, which are tautomers of the corresponding this compound. A distinct trend was observed where reaction yields decreased as the bulkiness of an R⁴ substituent on an enamine precursor increased. mdpi.com For example, the use of a bulky n-Bu group resulted in a significant reduction in yield, highlighting the critical role of substituent size. mdpi.com

Conversely, a favorable balance of steric effects and resonance stabilization can lead to high yields. The highest yield (86%) in one study was achieved with benzyl-substituted derivatives, attributed to this balance. mdpi.com Steric parameters can also be a deciding factor in regioselectivity. In a study on substituted pyridines, bulky substituents close to the pyridine (B92270) ring were found to induce regioselectivity towards the less hindered position. researchgate.net This principle can be extrapolated to understand how large groups on the this compound ring might direct incoming reagents.

The interplay between steric and electronic effects is crucial for optimizing reaction outcomes. mdpi.com The choice of substituents must therefore be carefully considered to achieve the desired reactivity and selectivity in synthetic transformations involving the this compound scaffold.

Data Tables

The following tables summarize research findings on the influence of substituents on the yield of pyrrole derivatives related to this compound.

Table 1: Influence of R⁴ Substituent on Yield in the Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones

EntryR⁴ SubstituentYield (%)Observation
1Benzyl86Favorable balance of steric and electronic effects. mdpi.com
2n-ButylSignificantly ReducedIncreased steric hindrance reduces yield. mdpi.com

Data sourced from a study on the microwave-assisted synthesis of tetrasubstituted pyrroles. The yields are for the corresponding 1H-pyrrol-3-ol tautomers. mdpi.com

Table 2: Influence of Phenyl Ring Substituents on the Asymmetric Henry Reaction of 1H-Pyrrole-2,3-diones

EntrySubstituent on Phenyl RingYield (%)Enantiomeric Excess (ee, %)
1H7373
24-Me6270
34-OMe6568
44-F5571
54-Cl4472
64-Br4872
72-Cl6165
81-Naphthyl5862
92-Thienyl5171

Data sourced from a study on the organocatalytic asymmetric Henry reaction. The study notes that reactions proceeded regardless of the electronic nature and position of the substituents, furnishing products in moderate to good yields and ee. beilstein-journals.org Steric hindrance from ortho substituents was noted to affect diastereoselectivity. beilstein-journals.org

Derivatization and Functionalization of the 3h Pyrrol 3 One Nucleus

Introduction of Diverse Substituents onto the 3H-Pyrrol-3-one Ring

The introduction of a variety of substituents onto the this compound ring can be achieved through several synthetic strategies. One prominent method involves a palladium/copper-catalyzed cross-coupling reaction. This approach utilizes propargylamines and aromatic or heteroaromatic acyl chlorides as starting materials. researchgate.netresearchgate.netresearcher.life The subsequent base-catalyzed intramolecular cyclization of the resulting α-aryl(hetaryl)aminoacetylenic ketones yields 1,2,5-tri(het)aryl-1,2-dihydro-3H-pyrrol-3-ones in high yields. researchgate.netresearchgate.net This method is notable for its atom economy and allows for the simultaneous introduction of various substituents at the 1, 2, and 5-positions of the pyrrolone ring. researchgate.net

Another effective technique for synthesizing substituted 1,2-dihydro-3H-pyrrol-3-ones is flash vacuum pyrolysis (FVP). vulcanchem.comcore.ac.uk This method typically involves the pyrolysis of 5-aminomethylidene-2,2-dimethyl-1,3-dioxane-4,6-diones, which proceeds through a retro-Diels-Alder reaction to form the pyrrolone core. vulcanchem.com Substituents, such as methoxy (B1213986) groups, can be incorporated by modifying the precursor synthesis. vulcanchem.com

The following table summarizes selected examples of substituted 3H-pyrrol-3-ones synthesized via the Pd/Cu-catalyzed cross-coupling and cyclization method.

Substituent at C1Substituent at C2Substituent at C5Yield (%)Reference
4-ChlorophenylMethylThiophen-2-yl75 researchgate.net
PhenylMethylPhenyl93 researchgate.net
4-TolylPhenyl4-Methoxyphenyl85 researchgate.net
4-MethoxyphenylPhenyl4-Chlorophenyl82 researchgate.net

Formation of Fused and Spirocyclic Systems incorporating this compound

The this compound nucleus can be incorporated into more complex molecular architectures, including fused and spirocyclic systems. Flash vacuum pyrolysis (FVP) has been employed to synthesize fused systems like pyrrolizin-3-ones from pyrrol-2-ylmethylidene Meldrum's acid derivatives. rsc.org This methodology allows for the preparation of monosubstituted pyrrolizin-3-ones with substituents at various positions in excellent yields. rsc.org Furthermore, FVP of specific azide (B81097) precursors can lead to the formation of heteroindoxyls, such as 1,2-dihydro vulcanchem.combenzothieno[3,2-b]pyrrol-3-one. arkat-usa.org Ruthenium-catalyzed cycloisomerization of 3-amino-4-alkynyl-2H-chromen-2-ones represents another route to fused systems, yielding 1-arylchromeno[3,4-b]pyrrol-4(3H)-ones. rsc.org

Spirocyclic systems containing the this compound moiety have also been synthesized. For instance, a one-pot procedure involving the reaction of ninhydrin (B49086) and enaminones, followed by oxidative cleavage, has been developed to produce 3H-spiro[isobenzofuran-1,2'-pyrrole]-3,3'(1'H)-dione derivatives. researchgate.net Additionally, the Michael condensation of 3-dicyanomethylene-2H-indole-2-one with pyrrolidones under microwave irradiation can afford spiro[3H-indole-3,4'(1'H)pyrano[2,3-c]pyrrole] derivatives. tandfonline.com A three-component 1,3-dipolar cycloaddition reaction of an isatin, an amino acid, and a nitrostyrene (B7858105) can construct a spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one core. acs.org

The table below presents examples of fused and spirocyclic systems incorporating the this compound scaffold.

System TypeCompound Name/ClassSynthetic MethodReference
FusedPyrrolizin-3-onesFlash Vacuum Pyrolysis rsc.org
Fused1,2-dihydro vulcanchem.combenzothieno[3,2-b]pyrrol-3-oneFlash Vacuum Pyrolysis arkat-usa.org
Fused1-Arylchromeno[3,4-b]pyrrol-4(3H)-onesRuthenium-catalyzed cycloisomerization rsc.org
Spirocyclic3H-Spiro[isobenzofuran-1,2'-pyrrole]-3,3'(1'H)-dionesOxidative cleavage of dihydroxyindeno[1,2-b]pyrroles researchgate.net
SpirocyclicSpiro[3H-indole-3,4'(1'H)pyrano[2,3-c]pyrrole]sMicrowave-assisted Michael condensation tandfonline.com
SpirocyclicSpiro[3H-indole-3,2'-pyrrolidin]-2(1H)-onesThree-component 1,3-dipolar cycloaddition acs.org

Development of Specific Derivatized Structures (e.g., Pyrrole-3-selones, Pyrrole-3-thiones, Pyrimidinylpyrrole Derivatives)

The reactivity of the this compound system allows for its conversion into various heterocyclic derivatives, including those containing sulfur and selenium. An efficient one-pot synthesis of 1,2,5-trisubstituted-1,2-dihydro-3H-pyrrole-3-thiones has been developed. researchgate.netresearchgate.net This method involves the successive treatment of propargylamines with acyl chlorides and sodium sulfide, proceeding through the formation of an aminoacetylenic ketone intermediate. researchgate.net Similarly, stable 1,2,5-trisubstituted-1,2-dihydro-3H-pyrrole-3-selones can be synthesized from aminoacetylenic ketones and elemental selenium in a one-pot, three-component reaction involving propargyl amines, acyl chlorides, and elemental selenium. nih.govrsc.org

Furthermore, the this compound framework can be elaborated to create pyrimidinylpyrrole derivatives. One synthetic route involves the Claisen condensation of pyrimidineacetonitriles with N-Boc α-amino acid imidazolides, followed by deprotection and cyclization to yield 5-amino-4-pyrimidinyl-2,3-dihydropyrrol-3-ones. clockss.org Another approach describes a four-component reaction of aromatic amines, barbituric acid, and arylglyoxal hydrate (B1144303) to furnish 3-(pyrimidin-5-yl)-6,7-dihydro-1H-indol-4(5H)-one derivatives. rsc.org

Selected examples of these specific derivatized structures are highlighted in the table below.

Derivative TypeSynthetic ApproachStarting MaterialsReference
Pyrrole-3-thioneOne-pot synthesisPropargylamines, acyl chlorides, sodium sulfide researchgate.netresearchgate.net
Pyrrole-3-seloneOne-pot, three-component synthesisPropargyl amines, acyl chlorides, elemental selenium nih.govrsc.org
PyrimidinylpyrroleClaisen condensation and cyclizationPyrimidineacetonitriles, N-Boc α-amino acid imidazolides clockss.org
PyrimidinylpyrroleFour-component reactionAromatic amines, barbituric acid, arylglyoxal hydrate rsc.org

Functionalization of this compound for Applications in Organic Materials Science

The functionalization of the this compound core is a promising strategy for the development of novel organic materials. Pyrrole-based polymers are known for their conducting properties and have been investigated for various applications in microelectronics, sensors, and optoelectronics. researchgate.net The introduction of specific functional groups onto the pyrrole (B145914) ring can tailor the properties of the resulting polymers. researchgate.net For example, N-substituted pyrroles with mesogenic groups can be polymerized to form side-group liquid crystal polymers with a conducting pyrrole backbone. sci-hub.se

The electron-rich nature of the pyrrole ring makes it suitable for creating materials with interesting electronic and optical properties. mdpi.com Dithieno[3,2-b:2′,3′-d]pyrrole (DTP), a fused pyrrole system, is a popular building block for conjugated organic polymers used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The synthesis of N-alkynylated DTP monomers allows for further functionalization via "click" chemistry, providing a facile route to a new generation of N-functionalized DTP homopolymers. rsc.org

Moreover, the incorporation of ferrocene (B1249389) into a polymer structure containing a 1,2-dihydro-3H-pyrrol-3-one unit has been reported, suggesting potential applications in redox-active materials. researchgate.net The functionalization of graphene layers with pyrrole compounds has also been explored, indicating the potential for creating novel hybrid materials. chim.it

Role of 3h Pyrrol 3 One As a Synthetic Building Block

Chiral Auxiliaries and Synthons in Complex Organic Synthesis

In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral building blocks are indispensable. While the classic definition of a chiral auxiliary involves a group that is temporarily attached to a substrate to direct a stereoselective reaction and is subsequently removed, 3H-pyrrol-3-one derivatives more frequently serve as chiral synthons. A chiral synthon is a stereochemically defined building block that is incorporated into the final structure of the target molecule.

The synthesis of enantiomerically enriched 1H-pyrrol-3(2H)-ones, which are tautomers of 3H-pyrrol-3-ones, highlights their utility as chiral synthons. An efficient two-step protocol has been developed for the asymmetric synthesis of 1H-pyrrol-3(2H)-one derivatives, achieving an impressive 99% enantiomeric excess (ee). nih.gov This method involves an L-proline catalyzed aldol (B89426) reaction of 2,3-diketoesters with cycloketones, followed by a benzilic acid rearrangement. nih.gov The high degree of enantioselectivity demonstrates the power of this strategy to create a chiral center at the 2-position, which is a common feature in several biologically active natural products. nih.gov

The significance of this approach lies in its ability to generate complex chiral scaffolds from readily available starting materials. The resulting 2,2-disubstituted 1H-pyrrol-3(2H)-ones are not just final products but are themselves valuable chiral intermediates for the synthesis of more complex molecules, including natural products and potential pharmaceutical agents. nih.gov For instance, the asymmetric synthesis of pyrrolizine-based triheterocycles has been achieved through organocatalytic cascade aza-Michael–aldol reactions, yielding products with three consecutive stereogenic centers with high enantioselectivity (90–95% ee). researchgate.net These examples underscore the role of the pyrrolone scaffold as a fundamental chiral unit in constructing intricate molecular architectures. nih.govresearchgate.net

Furthermore, the concept of central-to-axial chirality transfer has been explored in pyrrole (B145914) systems, showcasing another advanced application of their chiral nature in synthesis.

Intermediates for the Construction of Diverse Organic Architectures

The this compound core is a robust platform for building a wide array of substituted organic molecules. Its structure allows for functionalization at multiple positions, leading to a high degree of molecular diversity. A prominent method for constructing these scaffolds is the intramolecular cyclization of precursor molecules.

One effective strategy involves the base-catalyzed intramolecular cyclization of α-aryl(hetaryl)aminoacetylenic ketones. mdpi.com These precursors can be synthesized via a chemoselective palladium/copper-catalyzed cross-coupling reaction between terminal propargylamines and acyl chlorides. mdpi.com This method allows for the introduction of various aromatic and heteroaromatic substituents at the 1, 2, and 5-positions of the 1,2-dihydro-3H-pyrrol-3-one ring system. researchgate.net

A notable example is the synthesis of 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. This compound was synthesized in a 75% yield through the intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one in the presence of potassium hydroxide (B78521). mdpi.com The versatility of this approach is demonstrated by the ability to incorporate different substituents, leading to a library of diverse pyrrolone structures.

Starting Propargylamine (B41283)Starting Acyl ChlorideResulting this compound DerivativeYield (%)Reference
N-(1-phenylprop-2-yn-1-yl)anilineThiophene-2-carbonyl chloride2-Methyl-1,2-diphenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one~93% researchgate.net
4-Chloro-N-(1-phenylprop-2-yn-1-yl)anilineThiophene-2-carbonyl chloride1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one75% mdpi.com
N-(1-(p-tolyl)prop-2-yn-1-yl)anilineBenzoyl chloride2-Methyl-5-phenyl-1,2-di-p-tolyl-1,2-dihydro-3H-pyrrol-3-one~93% researchgate.net
4-Methoxy-N-(1-phenylprop-2-yn-1-yl)aniline4-Chlorobenzoyl chloride5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-methyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one~93% researchgate.net

Table 1: Examples of 1,2,5-Trisubstituted-1,2-dihydro-3H-pyrrol-3-ones synthesized via cyclization of aminoacetylenic ketones.

The development of one-pot, three-component reactions further enhances the utility of this building block. A base-mediated [3+2] cycloaddition reaction using amino acid esters, aldehydes, and terminal alkynes provides direct access to 1H-pyrrol-3(2H)-ones. researchgate.net Such multicomponent strategies are highly efficient, allowing for the rapid generation of complex molecular scaffolds from simple, readily available starting materials. researchgate.net These methods highlight the role of the this compound framework as a key intermediate that enables the assembly of diverse and complex organic architectures. researchgate.netnih.gov

Building Blocks for Heterocyclic Scaffolds beyond the Pyrrolone Core

The utility of the this compound scaffold extends beyond its use as a terminal structure or a simple intermediate. It also serves as a foundational building block for the synthesis of more complex, often fused, heterocyclic systems. The reactivity of the pyrrolone ring can be harnessed to construct new rings and introduce additional heteroatoms.

One example involves the reaction of 3-arylmethylidene-3H-pyrrol-2-ones (structurally related to 3H-pyrrol-3-ones) with the binucleophilic reagent 2-mercaptobenzimidazole. This reaction, conducted in heated acetic acid with a catalytic amount of sulfuric acid, results in the formation of 3-(2-amino-2-R-vinyl)-2-R-2H-benzo nih.govresearchgate.netimidazo[2,1-b] Current time information in Bangalore, IN.ontosight.aithiazine-4(3H)-ones. world-science.ru This transformation demonstrates a significant modification of the original pyrrolone cycle, leading to a complex fused thiazine (B8601807) system. world-science.ru

Another approach showcases the conversion of a 1,2,3-dithiazole into a 4-cyano-2,5-dimorpholino-3H-pyrrole-3-thione. scispace.com This thione derivative, a sulfur analog of a this compound, is a highly delocalized and stable structure. This synthesis illustrates how the core pyrrole structure can be assembled from other heterocyclic systems and subsequently functionalized. scispace.com

Furthermore, 3H-pyrrole derivatives can be used in cascade reactions to build fused systems. Non-aromatic 3,3-dialkyl-2-aryl-3H-pyrroles react with 1-cyano-3-hydroxyalkynes to afford (Z)-2-(dihydropyrrolo[2,1-b]oxazolylidene)acetonitriles via a [2+3]-annulation reaction. researchgate.net This process involves the initial nucleophilic addition of the pyrrole followed by a tandem ring closure, creating a new oxazole (B20620) ring fused to the original pyrrole structure. researchgate.net These examples clearly illustrate the capacity of the this compound and its close derivatives to act as versatile starting points for the construction of a variety of other heterocyclic scaffolds. sci-hub.sesrce.hr

3H-Pyrrolone-related Starting MaterialReagent(s)Resulting Heterocyclic ScaffoldReference
5-Phenyl-3-(2-chlorobenzylidene)-3H-pyrrol-2-one2-Mercaptobenzimidazole, H₂SO₄3-(2-Amino-2-(2-chlorophenyl)vinyl)-2-phenyl-2H-benzo nih.govresearchgate.netimidazo[2,1-b] Current time information in Bangalore, IN.ontosight.aithiazin-4(3H)-one world-science.ru
DicyanomethylenedithiazoleMorpholine4-Cyano-2,5-dimorpholino-3H-pyrrole-3-thione scispace.com
3,3-Dialkyl-2-aryl-3H-pyrrole1-Cyano-3-hydroxyalkyne(Z)-2-(Dihydropyrrolo[2,1-b]oxazolylidene)acetonitrile researchgate.net

Table 2: Synthesis of diverse heterocyclic scaffolds from this compound related structures.

Q & A

Q. What strategies are recommended for validating the reproducibility of synthetic routes to this compound derivatives across laboratories?

  • Answer : Share detailed protocols (e.g., reagent purity, equipment calibration) via open-access platforms. Use round-robin testing with independent labs and statistical analysis (e.g., inter-laboratory %RSD) to identify critical variables .

Methodological Notes

  • Data Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data. For instance, discrepancies in anticancer activity may arise from cell-line-specific responses, necessitating multi-omics profiling .
  • Advanced Characterization : Synchrotron X-ray crystallography can resolve tautomeric forms in solid-state structures, complementing solution-phase NMR data .

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